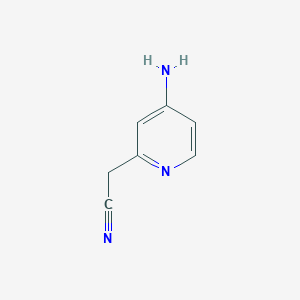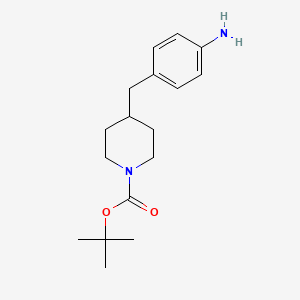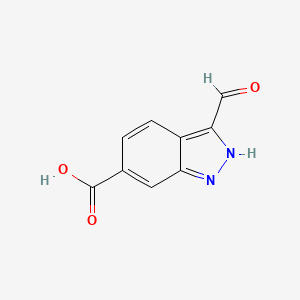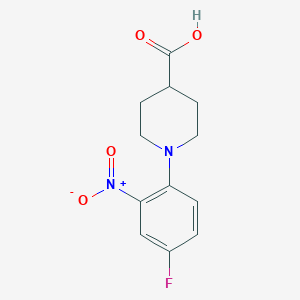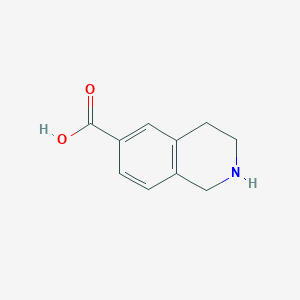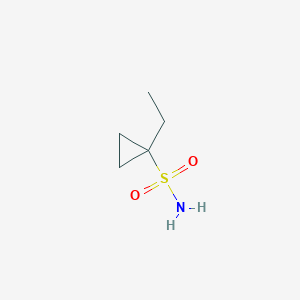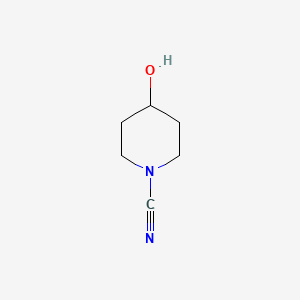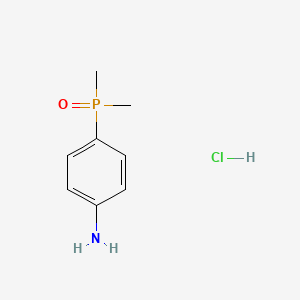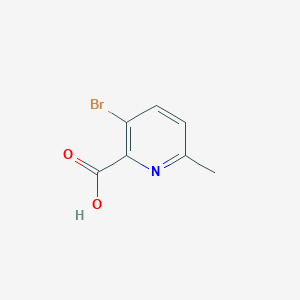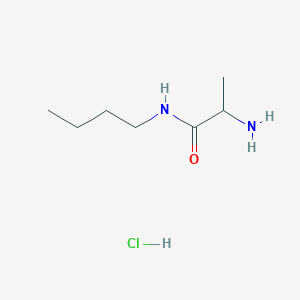
2-Amino-N-butylpropanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves the use of N-protected amino acids and the formation of amides under specific conditions. For example, the synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives is achieved through a one-pot synthesis where the amino acid hydrochloride is protected and activated by a Vilsmeier reagent . This suggests that a similar approach could potentially be applied to the synthesis of 2-Amino-N-butylpropanamide hydrochloride, using appropriate protecting groups and activation methods.
Molecular Structure Analysis
While the molecular structure of 2-Amino-N-butylpropanamide hydrochloride is not explicitly described in the papers, the structure of related compounds can be inferred. For instance, aromatic polyamides with complex molecular structures have been synthesized, indicating that the molecular structure of 2-Amino-N-butylpropanamide hydrochloride could be analyzed using similar techniques such as NMR spectroscopy or X-ray crystallography to determine its configuration and conformation .
Chemical Reactions Analysis
The papers do not provide specific reactions for 2-Amino-N-butylpropanamide hydrochloride, but they do mention the reactivity of similar compounds. For example, 2-Phenylisopropyl and t-butyl trichloroacetamidates are used for the esterification of N-protected amino acids . This implies that 2-Amino-N-butylpropanamide hydrochloride may also undergo reactions such as esterification or amidation under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-N-butylpropanamide hydrochloride can be speculated based on the properties of similar compounds. Polyamides derived from aromatic amino compounds and dicarboxylic acids exhibit solubility in organic solvents, thermal stability, and specific mechanical properties . Therefore, it is reasonable to assume that 2-Amino-N-butylpropanamide hydrochloride may also possess solubility in common organic solvents, have a certain degree of thermal stability, and exhibit particular mechanical properties, which would need to be empirically determined.
Applications De Recherche Scientifique
Synthesis of Chiral Monomers and Polyamides
Research by Gómez, Orgueira, and Varela (2003) details the synthesis of a chiral monomer precursor for AABB-type stereoregular polyamide from derivatives of L-glutamic acid and L-alanine. This study highlights the potential of such compounds in the development of new polymeric materials with specific stereochemical configurations (R. V. Gómez, H. Orgueira, O. Varela, 2003).
Development of Anticancer Agents
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives evaluated for their cytotoxicity against human cancer cell lines. This research indicates the potential of these compounds in designing new anticancer agents, demonstrating significant cytotoxicity in specific cancer types (Vivek Kumar et al., 2009).
Biodegradable Polyesteramides
Fan, Kobayashi, and Kise (2000) focused on the synthesis of polyesteramides containing peptide linkages from amino acids. Their study suggests the biodegradability of these polymers, which could have applications in agriculture or biomedicine, highlighting the versatility of amino acid derivatives in creating environmentally friendly materials (Yujiang Fan, Masami Kobayashi, H. Kise, 2000).
Corrosion Inhibitors
Gómez et al. (2005) conducted a theoretical study on amino acid compounds as corrosion inhibitors. Their findings demonstrate the potential of such compounds in protecting metals from corrosion, providing a basis for developing more effective and environmentally friendly corrosion inhibitors (B. Gómez et al., 2005).
Antimicrobial and Antifungal Applications
Tengler et al. (2013) prepared a series of compounds evaluated for their antimicrobial activities against mycobacterial species. This research contributes to the search for new antimycobacterial agents, with certain compounds showing higher activity than standard drugs (Jan Tengler et al., 2013).
Propriétés
IUPAC Name |
2-amino-N-butylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-3-4-5-9-7(10)6(2)8;/h6H,3-5,8H2,1-2H3,(H,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGAKMAMXYELSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-butylpropanamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydro[1,4]dioxino[2,3-c]pyridine-7-carbaldehyde](/img/structure/B1343043.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)


